3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol
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Overview
Description
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol is a heterocyclic compound that features both an oxadiazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyridine-2-thiol derivative with a methyl-substituted oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Various reduced forms of the oxadiazole ring.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol
- 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)pyridine-2-thiol
- 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)pyridine-2-thiol
Uniqueness
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol is unique due to the presence of the methyl group on the oxadiazole ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to different pharmacological properties compared to its analogs .
Properties
Molecular Formula |
C8H7N3OS |
---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C8H7N3OS/c1-5-10-7(12-11-5)6-3-2-4-9-8(6)13/h2-4H,1H3,(H,9,13) |
InChI Key |
CERYQFXHZFTJCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CNC2=S |
Origin of Product |
United States |
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